molecular formula C13H17FN2O3 B3229248 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid CAS No. 1283364-87-3

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Cat. No.: B3229248
CAS No.: 1283364-87-3
M. Wt: 268.28
InChI Key: ZLXMSJQYQJRZPE-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a morpholine ring attached via an ethylamine linker at the fourth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is alkylated with 2-chloroethylmorpholine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The morpholine ring contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 3-Fluoro-4-{[2-(piperidin-4-yl)ethyl]amino}benzoic acid
  • 3-Fluoro-4-{[2-(pyrrolidin-4-yl)ethyl]amino}benzoic acid

Comparison:

  • Binding Affinity: The presence of different heterocyclic rings (morpholine, piperidine, pyrrolidine) affects the binding affinity and selectivity of the compounds towards their targets.
  • Solubility: The morpholine ring in 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid enhances its solubility compared to its piperidine and pyrrolidine analogs.
  • Bioavailability: The morpholine derivative may exhibit better bioavailability due to its balanced hydrophilic-lipophilic properties.

This comprehensive overview provides insights into the synthesis, reactions, applications, and unique features of this compound

Properties

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMSJQYQJRZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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